2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole
Overview
Description
2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a nitro group attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and 1-methyl-5-nitrobenzimidazole.
Condensation Reaction: 4-bromoaniline is reacted with 1-methyl-5-nitrobenzimidazole in the presence of a suitable condensing agent such as polyphosphoric acid or phosphorus oxychloride.
Cyclization: The resulting intermediate undergoes cyclization to form the final product, 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon or iron powder in acetic acid.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is 2-(4-Aminophenyl)-1-methyl-5-nitro-1H-benzimidazole.
Oxidation Reactions: The major product is 2-(4-Bromophenyl)-1-carboxy-5-nitro-1H-benzimidazole.
Scientific Research Applications
2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.
Biological Effects: The compound’s biological effects may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-methyl-5-nitro-1H-benzimidazole
- 2-(4-Fluorophenyl)-1-methyl-5-nitro-1H-benzimidazole
- 2-(4-Methylphenyl)-1-methyl-5-nitro-1H-benzimidazole
Uniqueness
2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy in certain applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-methyl-5-nitrobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c1-17-13-7-6-11(18(19)20)8-12(13)16-14(17)9-2-4-10(15)5-3-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBPUZVNCZHWHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20648-12-8 | |
Record name | 2-(4-BROMOPHENYL)-1-METHYL-5-NITRO-1H-BENZIMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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